molecular formula C4H4N2O4 B12973088 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid CAS No. 64634-30-6

2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid

Cat. No.: B12973088
CAS No.: 64634-30-6
M. Wt: 144.09 g/mol
InChI Key: ZHTASSDRQKMHOB-UHFFFAOYSA-N
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Description

2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid typically involves the cyclization of hydrazides with carbon dioxide. One common method involves the reaction of hydrazides with carbon dioxide in the presence of a base, such as triethylamine, to form the oxadiazole ring . The reaction conditions often require refluxing in a suitable solvent like tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups onto the oxadiazole ring .

Scientific Research Applications

2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid is unique due to its specific ring structure and the presence of the acetic acid moiety.

Properties

CAS No.

64634-30-6

Molecular Formula

C4H4N2O4

Molecular Weight

144.09 g/mol

IUPAC Name

2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)acetic acid

InChI

InChI=1S/C4H4N2O4/c7-3(8)1-2-5-4(9)10-6-2/h1H2,(H,7,8)(H,5,6,9)

InChI Key

ZHTASSDRQKMHOB-UHFFFAOYSA-N

Canonical SMILES

C(C1=NOC(=O)N1)C(=O)O

Origin of Product

United States

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